REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[CH:9][C:8]([S:11][CH3:12])=[CH:7][C:3]=1C(O)=O.C([N:15](CC)CC)C.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=O)C=CC=CC=1.FC(F)(F)C(O)=O>C(O)(C)(C)C.O1CCCC1>[ClH:1].[Cl:1][C:2]1[CH:10]=[CH:9][C:8]([S:11][CH3:12])=[CH:7][C:3]=1[NH2:15] |f:6.7|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)O)C=C(C=C1)SC
|
Name
|
|
Quantity
|
5.25 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
|
Name
|
|
Quantity
|
12.5 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
12.5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring briefly
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was slowly heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the crude reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
TEMPERATURE
|
Details
|
after cooling to room temperature
|
Type
|
ADDITION
|
Details
|
The reaction mixture was treated with NaOH (25%)
|
Type
|
TEMPERATURE
|
Details
|
while cooling in an ice water bath
|
Type
|
EXTRACTION
|
Details
|
The product was repeatedly extracted into ethylacetate (4×25 mL)
|
Type
|
WASH
|
Details
|
the organic layer washed with water (10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford yellow oil
|
Type
|
CUSTOM
|
Details
|
The product was purified by column chromatography (SiO2, gradient of hexanes/EtOAc)
|
Type
|
DISSOLUTION
|
Details
|
the collected samples dissolved in ether
|
Type
|
ADDITION
|
Details
|
treated with HCl/ether (10 mL, 1M)
|
Type
|
CUSTOM
|
Details
|
to provide white crystals
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.ClC1=C(N)C=C(C=C1)SC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |